M‑89 (Menin-MLL inhibitor)
Description
Properties
Molecular Formula |
C37H47N5O4S |
|---|---|
Molecular Weight |
657.87 |
IUPAC Name |
rac-(1S,2R)-2-((S)-2-Methyl-4-(1-((1-(4-(pyridin-4-ylsulfonyl)-phenyl)azetidin-3-yl)methyl)piperidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-yl)cyclopentyl Methyl Carbamate |
InChI |
InChI=1S/C37H47N5O4S/c1-40-25-28-6-3-4-7-33(28)37(26-40,34-8-5-9-35(34)39-36(43)46-2)29-16-20-41(21-17-29)22-27-23-42(24-27)30-10-12-31(13-11-30)47(44,45)32-14-18-38-19-15-32/h3-4,6-7,10-15,18-19,27,29,34-35H,5,8-9,16-17,20-26H2,1-2H3,(H,39,43)/t34-,35-,37-/m0/s1 |
InChI Key |
UJKQMUJPHHFQCH-IWQNTTPNSA-N |
SMILES |
O=C(OC)N[C@@H]1[C@@H]([C@]2(C3CCN(CC4CN(C5=CC=C(S(=O)(C6=CC=NC=C6)=O)C=C5)C4)CC3)CN(C)CC7=C2C=CC=C7)CCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M‑89; M 89; M89; |
Origin of Product |
United States |
Ii. Discovery and Preclinical Development of M 89 Menin Mll Inhibitor
Structure-Based Drug Design and Lead Optimization Strategies
The creation of M-89 was a deliberate and meticulous process, leveraging sophisticated drug design principles to enhance potency and cellular activity from an initial lead compound.
Identification of Initial Hit Compounds via High-Throughput Screening
The journey towards highly potent Menin-MLL inhibitors often begins with high-throughput screening (HTS) of large compound libraries to identify initial "hit" compounds. nih.govaacrjournals.org These initial molecules, while not perfect, serve as the foundational scaffolds for further optimization. For instance, a HTS of over 300,000 compounds led to the identification of novel small molecule inhibitors of the Menin-MLL interaction with distinct molecular scaffolds. aacrjournals.orgresearchgate.net One such identified lead compound was MIV-6, which demonstrated a binding affinity (Kd) of 85 nM and was shown to be cell-permeable, inhibiting the growth of the MV4;11 human leukemia cell line. nih.gov The availability of its co-crystal structure in complex with menin provided a crucial starting point for structure-based optimization efforts. nih.gov Similarly, another HTS campaign identified the thienopyrimidine class of inhibitors, with the initial hit, MI-1, showing an IC50 value of 1.9 μM. nih.gov These screening efforts are instrumental in providing the initial chemical matter that can be rationally and systematically improved upon.
Rational Design Principles Leading to M-89
The development of M-89 from the lead compound MIV-6 was a testament to the power of rational, structure-based drug design. nih.govacs.org Researchers systematically optimized four different sites within the MIV-6 molecule to dramatically improve its binding affinity and cellular potency. acs.org This process involved a series of strategic modifications:
Cyclization of the Core: To enhance the rigidity and conformational pre-organization of the molecule for optimal binding.
Rigidification of the Linker: An inflexible azetidine (B1206935) linker was incorporated to constrain the molecule into a conformation ideal for effective interactions with the menin protein. nih.gov
Replacement of the Nitrile Tail Group: The nitrile group was replaced with a substituted sulfonyl group, which was found to form a strong hydrogen bond with the tryptophan 341 residue in the menin binding pocket. nih.gov
Systematic Exploration of Substituents: Various substituents were explored on different parts of the molecule to maximize favorable interactions with the target protein. acs.org
This iterative process of design, synthesis, and evaluation, guided by the structural insights from co-crystal structures, led to the discovery of M-89 (also referred to as compound 42). nih.govnih.gov This highly optimized molecule integrated the most effective structural features from a series of intermediate compounds, resulting in a significant enhancement of its inhibitory activity. nih.gov
Computational Chemistry Approaches in M-89 Development
Computational chemistry played a pivotal role in the discovery and optimization of M-89 and other Menin-MLL inhibitors. wikipedia.orgresearchgate.net Techniques such as molecular docking and pharmacophore modeling were employed to screen virtual compound libraries and to understand the key interactions between inhibitors and the menin protein. acs.org
In the broader context of Menin-MLL inhibitor development, computational methods have been used to:
Predict Binding Affinities: Calculating the binding energies of potential inhibitors to prioritize synthesis and testing. mdpi.com
Analyze Structure-Activity Relationships (SAR): Understanding how chemical modifications impact the potency and other properties of the inhibitors. acs.org
Guide Rational Design: Providing insights into the optimal placement of functional groups to enhance interactions with the target protein. aacrjournals.org
Perform Virtual Screening: Identifying novel scaffolds from large chemical databases that are predicted to bind to the menin pocket. acs.org
The use of computational tools accelerates the drug discovery process by allowing researchers to explore a vast chemical space more efficiently and to make more informed decisions about which compounds to pursue. mdpi.comrsc.org
Preclinical Characterization of M-89 Binding Dynamics
Following its successful design and synthesis, M-89 underwent rigorous preclinical characterization to quantify its interaction with the menin protein and to elucidate the structural basis of its high-affinity binding.
Quantitative Binding Affinity Studies to Menin (e.g., K_d determination)
Quantitative binding assays confirmed the exceptional potency of M-89. The equilibrium dissociation constant (K_d), a measure of binding affinity, was determined to be 1.4 nM. nih.govnih.govacs.orgresearchgate.netmedchemexpress.comepa.govacs.orgosti.govresearchgate.netmedchemexpress.eu This indicates a very strong and stable interaction between M-89 and the menin protein.
For comparison, the initial lead compound, MIV-6, had a K_d value of 110 nM in the same experimental setup. nih.gov This demonstrates that the structure-based optimization process resulted in a greater than 78-fold improvement in binding affinity. Furthermore, M-89 exhibited a significantly slower off-rate (k_off) compared to MIV-6, indicating that it remains bound to the menin protein for a longer duration, which can contribute to its enhanced cellular activity. nih.gov
Table: Binding Affinity of M-89 and Related Compounds to Menin
| Compound | K_d (nM) |
| M-89 | 1.4 |
| MIV-6 | 110 |
This table presents the equilibrium dissociation constants (K_d) for M-89 and the initial lead compound MIV-6, highlighting the significant improvement in binding affinity achieved through structure-based design.
Structural Elucidation of the Menin-M-89 Complex via X-ray Crystallography
To gain a precise understanding of how M-89 interacts with its target, the co-crystal structure of the Menin-M-89 complex was determined using X-ray crystallography (PDB ID: 6E1A). nih.govacs.orgosti.gov This high-resolution structural data provided invaluable insights into the molecular basis for the high-affinity binding of M-89. nih.govresearchgate.net
The crystal structure revealed that M-89 binds within the central pocket of the menin protein, the same site that the native MLL protein binds to. aacrjournals.orgnih.gov Key interactions observed in the co-crystal structure include:
A strong hydrogen bond between the sulfonyl group of M-89 and the nitrogen atom of the Trp341 residue of menin. nih.gov
Hydrophobic contacts between the pyridyl group of M-89 and the menin protein. nih.gov
The rigid azetidine linker constrains the molecule in an optimal conformation for these interactions. nih.gov
This detailed structural information not only validated the rational design principles that led to M-89 but also provided a solid foundation for the future design of even more potent and selective Menin-MLL inhibitors. nih.govosti.gov
Analysis of Key Interaction Residues and Binding Pocket Characteristics
The high-affinity binding of M-89 to menin is elucidated by its co-crystal structure, which reveals that the inhibitor occupies the deep central hydrophobic cavity on menin that serves as the primary binding site for MLL. This pocket is crucial for the natural protein-protein interaction. The structure shows M-89 deeply penetrating the MLL-binding pocket, allowing it to establish multiple stabilizing contacts with the protein.
The interaction is characterized by specific hydrogen bonds and hydrophobic contacts with key residues within the binding pocket. For instance, co-crystal structures of similar inhibitors reveal that hydrogen bonds with residues like Tyr276 are critical for anchoring the small molecule within the pocket. mdpi.com The rational, structure-based design of M-89 successfully optimized these interactions to achieve its high potency. acs.org The detailed structural data provides a roadmap for exploiting these molecular interactions to further enhance the potency, selectivity, and pharmacological properties of future menin inhibitors.
Interactive Data Table: Key Menin Residues in Inhibitor Binding
| Residue | Interaction Type | Role in Binding | Reference |
| Tyr276 | Hydrogen Bond | Key anchoring point for inhibitors within the binding pocket. | mdpi.com |
| Cys241 | Hydrophobic Contact | Contributes to the hydrophobic environment of the binding pocket. | mdpi.com |
| Tyr323 | Hydrophobic Contact | Forms part of the binding cavity that accommodates the inhibitor. | mdpi.com |
| Met322 | Hydrophobic Contact | Interacts with the inhibitor, contributing to overall affinity. | mdpi.com |
Comparison with Natural MLL-Menin Interactions
A key aspect of M-89's mechanism is its ability to closely mimic the natural interaction between the MLL protein and menin. acs.org The MLL protein typically binds to menin via a short peptide motif, with specific amino acid residues making critical contacts within the menin binding pocket. Structural studies have shown that small-molecule inhibitors like M-89 can effectively replicate these key interactions. acs.org
Superposition of the M-89-menin complex with the MLL-menin complex demonstrates a remarkable overlap. acs.org Different chemical moieties of the M-89 molecule occupy similar positions and adopt conformations comparable to the critical MLL residues. For example, in related inhibitors, a phenyl ring group was shown to overlap with the side chain of Phe9 from the MLL peptide, while a cyclopentyl ring mimicked the position and conformation of the Pro10 side chain of MLL. acs.org By effectively occupying the same binding site and mimicking the crucial contacts of the natural ligand, M-89 acts as a competitive inhibitor, successfully disrupting the oncogenic menin-MLL interaction. acs.org
Iii. Molecular and Cellular Mechanisms of M 89 Action
Disruption of Menin-MLL Protein-Protein Interaction
The interaction between the protein menin and the MLL1 protein (or its oncogenic fusion protein derivatives) is a critical dependency for the development and progression of MLL-rearranged leukemias. acs.org M-89 is a small-molecule inhibitor designed to specifically target and disrupt this interaction. acs.orgnih.govmedchemexpress.com Research has shown that M-89 binds to menin with a high affinity, boasting a dissociation constant (Kd) of 1.4 nM. nih.govmedchemexpress.comnih.gov This strong binding effectively prevents menin from associating with MLL fusion proteins. acs.orgnih.gov The structural basis for this high-affinity interaction has been elucidated through the co-crystal structure of M-89 in a complex with menin. nih.govnih.govosti.gov
The efficacy of M-89 in engaging its cellular target has been demonstrated through cellular thermal shift assays (CETSA), which show that M-89 stabilizes the menin protein in cells at low nanomolar concentrations. nih.gov This direct engagement of menin by M-89 is a crucial first step in its mechanism of action.
Chromosomal translocations involving the MLL gene result in the creation of MLL fusion proteins, which are central drivers of leukemogenesis. nih.gov These fusion proteins retain the N-terminal portion of MLL, which is responsible for binding to menin. nih.gov The formation of a complex between the MLL fusion protein and menin is essential for the oncogenic activity of the fusion protein. acs.orgresearchgate.net M-89, by binding to menin, directly obstructs the formation of this pathogenic complex. acs.orgnih.govresearchgate.net
The disruption of the menin-MLL fusion protein complex is a key therapeutic strategy for MLL-rearranged leukemias. researchgate.nettandfonline.com By preventing this interaction, M-89 effectively neutralizes the oncogenic function of the MLL fusion protein, leading to the inhibition of leukemia cell growth. nih.govresearchgate.net This is evidenced by the potent growth-inhibitory activity of M-89 in leukemia cell lines carrying MLL fusions, such as MV4;11 and MOLM-13, with IC50 values of 25 nM and 55 nM, respectively. nih.govnih.govosti.govresearchgate.netacs.org In contrast, M-89 shows significantly less activity in cell lines that lack MLL fusions, highlighting its specificity. nih.govnih.govosti.govacs.org
Epigenetic and Transcriptional Reprogramming by M-89
The disruption of the menin-MLL interaction by M-89 initiates a cascade of downstream effects, leading to significant changes in the epigenetic and transcriptional landscape of the cancer cell. molbiolcell.orgmdpi.combioscientifica.comnih.gov These changes are central to the anti-leukemic effects of the compound.
A primary consequence of inhibiting the menin-MLL fusion protein complex is the downregulation of genes that are aberrantly activated by this complex. acs.orgmdpi.complos.org These target genes are critical for the survival and proliferation of leukemia cells. acs.orgmdpi.com
Among the most critical downstream targets of the MLL fusion protein are the HOXA9 and MEIS1 genes. acs.orgmdpi.combiorxiv.org These homeobox genes are essential for normal hematopoietic development but are aberrantly overexpressed in MLL-rearranged leukemias, where they play a crucial role in driving the leukemogenic program. acs.orgnih.gov The menin-MLL interaction is directly involved in maintaining the high levels of transcription of HOXA9 and MEIS1. acs.orgnih.gov
Treatment with M-89 leads to a significant suppression of HOXA9 and MEIS1 transcription. researchgate.netmdpi.com By disrupting the menin-MLL complex, M-89 effectively removes a key activator from the promoters of these genes, leading to their downregulation. mdpi.com This transcriptional suppression is a key mechanism by which M-89 inhibits the growth of leukemia cells. acs.orgmdpi.com
In addition to HOXA9 and MEIS1, the menin-MLL complex regulates the expression of other members of the HOX gene family and their cofactors, which are also implicated in leukemogenesis. nih.govuba.arfrontiersin.orgnih.govwikipedia.org For instance, genes such as HOXA10, myocyte enhancer factor 2C (MEF2C), and pre-B-cell leukemia homeobox 3 (PBX3) are often aberrantly expressed in MLL-rearranged leukemias. biorxiv.org The inhibition of the menin-MLL interaction by M-89 can lead to the downregulation of these and other critical target genes, further contributing to its anti-leukemic activity. bioscientifica.com
The MLL protein is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 4 (H3K4). nih.govnih.gov This methylation is an epigenetic mark associated with active gene transcription. nih.gov In the context of MLL fusion proteins, the recruitment of the complex to target gene promoters leads to aberrant H3K4 methylation, which contributes to the sustained overexpression of these genes. acs.orgnih.gov
By disrupting the formation of the menin-MLL fusion protein complex, M-89 indirectly impacts these histone methylation patterns. acs.orgbioscientifica.com The removal of the MLL fusion protein from the chromatin leads to a reduction in the levels of H3K4 methylation at the promoters of its target genes. acs.org This change in the epigenetic landscape contributes to the transcriptional repression of genes like HOXA9 and MEIS1 and is a fundamental aspect of the epigenetic reprogramming induced by M-89. acs.orgplos.orgfrontiersin.org The interplay between DNA methylation and histone methylation is a complex process that governs gene expression. nih.govwikipedia.org
Influence on Chromatin Localization of Menin and MLL Fusion Proteins
The primary molecular action of M-89 is to disrupt the physical interaction between Menin and MLL fusion proteins. nih.govnih.gov This prevents the recruitment of the oncogenic MLL fusion protein to the chromatin at specific target gene promoters. nih.gov Menin acts as a critical tether, and by competitively binding to the MLL-binding pocket of Menin, M-89 effectively displaces the MLL fusion protein from its sites of action. acs.org This displacement is a key event that precedes the observed changes in histone methylation and gene expression. nih.gov
Cellular Effects of M-89 Treatment
The molecular changes induced by M-89 translate into profound effects at the cellular level, including the inhibition of leukemic cell growth and the induction of differentiation.
M-89 demonstrates potent and selective inhibition of proliferation in leukemia cell lines harboring MLL rearrangements. nih.govnih.govresearchgate.net This effect is dose-dependent and is significantly more pronounced in MLL-rearranged cells compared to those without such rearrangements, highlighting the inhibitor's specificity. nih.govresearchgate.net The anti-proliferative activity is a direct consequence of the downregulation of key genes that drive cell growth and survival. researchgate.net
| Cell Line | MLL Fusion | IC50 (nM) | Reference |
|---|---|---|---|
| MV4;11 | MLL-AF4 | 25 | nih.govmedchemexpress.eunih.govresearchgate.net |
| MOLM-13 | MLL-AF9 | 55 | nih.govresearchgate.net |
| HL-60 | Lacking MLL fusion | 10200 | cancer-research-network.commedchemexpress.eu |
A key feature of MLL-rearranged leukemia is a block in cellular differentiation, leading to an accumulation of immature blast cells. nih.gov Treatment with Menin-MLL inhibitors like M-89 can overcome this differentiation arrest. nih.govresearchgate.net By suppressing the oncogenic transcriptional program, M-89 allows for the expression of genes that promote myeloid differentiation. This is often observed through an increase in the expression of cell surface markers associated with mature myeloid cells, such as CD11b. researchgate.netresearchgate.net
The inhibition of proliferation by M-89 is linked to its ability to modulate the cell cycle. mdpi.com The aberrant expression of MLL target genes often includes those that regulate cell cycle progression. mdpi.com By downregulating these targets, Menin-MLL inhibitors can induce cell cycle arrest, typically at the G1 phase, preventing cells from entering the S phase and replicating their DNA. mdpi.commedchemexpress.com
Stabilization of Cellular Menin Protein
The engagement of a therapeutic agent with its intended molecular target within a cellular context is a critical determinant of its efficacy. For the menin-MLL inhibitor M-89, direct binding to and stabilization of the menin protein in cancer cells has been demonstrated through cellular thermal shift assays (CETSA). nih.gov This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
In studies using the MLL-rearranged acute myeloid leukemia (AML) cell lines MV4;11 and MOLM-13, treatment with M-89 led to a dose-dependent stabilization of the cellular menin protein. nih.govtandfonline.com A significant increase in the thermal stability of menin was observed at M-89 concentrations as low as 3.7 nM, with the maximal stabilization effect occurring at concentrations between 33 and 100 nM. nih.govtandfonline.com The rapid nature of this effect, observed after only a one-hour treatment, indicates a direct interaction between M-89 and the menin protein. nih.gov This biophysical evidence strongly supports that M-89 effectively engages its target, menin, at low nanomolar concentrations within leukemia cells, which is consistent with its potent cellular activity. nih.gov
Menin's Context-Dependent Roles and M-89 Specificity
Menin, the protein product of the MEN1 gene, exhibits a paradoxical dual function, acting as a tumor suppressor in endocrine tissues while functioning as an essential oncogenic cofactor in the context of MLL-rearranged (MLL-r) leukemias. researchgate.netnih.gov These aggressive hematological malignancies are characterized by chromosomal translocations involving the Mixed Lineage Leukemia (MLL1, also known as KMT2A) gene. sci-hub.se The resulting MLL fusion proteins are potent drivers of leukemogenesis.
A critical feature of all oncogenic MLL fusion proteins is the retention of the N-terminal portion of MLL, which contains a conserved binding motif for menin. sci-hub.sejci.org This physical interaction is not a passive association but is absolutely required for the leukemogenic activity of MLL fusion proteins. researchgate.netjci.org Menin acts as a crucial scaffold, tethering the MLL fusion protein to chromatin at specific gene loci, including the HOXA gene cluster and its cofactor MEIS1. researchgate.netsci-hub.se This aberrant recruitment leads to the upregulation of key target genes that drive a block in hematopoietic differentiation and promote uncontrolled proliferation, the hallmarks of acute leukemia. researchgate.netsci-hub.se
Studies have demonstrated that the genetic ablation of menin or the removal of its binding motif from MLL fusion proteins completely abrogates their ability to initiate and maintain the leukemic state. researchgate.netsci-hub.sejci.org This dependency establishes menin as a critical and non-redundant cofactor in MLL-r leukemias, making the menin-MLL interaction a highly validated and attractive therapeutic target. researchgate.netmdpi.com
The therapeutic rationale for targeting the menin-MLL interaction hinges on the specific dependency of MLL-r leukemia cells on this protein-protein interaction for survival. The inhibitor M-89 was designed to exploit this dependency, and its efficacy demonstrates remarkable selectivity for cancer cells harboring MLL fusions.
In vitro studies have quantified the potent and selective activity of M-89. In leukemia cell lines with MLL rearrangements, such as MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9), M-89 demonstrates potent growth inhibition with IC₅₀ values of 25 nM and 55 nM, respectively. nih.govbiorxiv.org In stark contrast, its activity against the HL-60 AML cell line, which lacks an MLL fusion, is significantly lower, with an IC₅₀ value of 10.2 µM. nih.govtandfonline.com This represents a selectivity of over 100-fold for MLL fusion-positive cells, highlighting the specific reliance of these leukemias on the menin-MLL axis. nih.govbiorxiv.org This selective cytotoxicity is a key characteristic of a targeted therapy, promising a wider therapeutic window and reduced off-target effects compared to conventional chemotherapy. nih.gov
| Cell Line | MLL Status | M-89 IC₅₀ (nM) | Reference |
|---|---|---|---|
| MV4;11 | MLL-AF4 Fusion (Positive) | 25 | nih.govbiorxiv.org |
| MOLM-13 | MLL-AF9 Fusion (Positive) | 55 | nih.govbiorxiv.org |
| HL-60 | MLL Fusion (Negative) | 10,200 | nih.govtandfonline.com |
The oncogenic activity of the menin-MLL complex extends beyond the simple activation of pro-leukemic genes. Emerging evidence reveals a more complex role where this complex also actively suppresses tumor-suppressive transcriptional programs. Antagonism of the menin-MLL interaction by inhibitors like M-89 not only downregulates oncogenic targets like HOXA9 and MEIS1 but also reactivates these dormant tumor suppressor pathways. tandfonline.comresearchgate.net
A key mechanism underlying this is a functional and competitive interplay between the MLL1-menin complex and the MLL3/4-UTX histone methyltransferase complexes. While the MLL1-menin complex maintains an oncogenic state, the MLL3/4-UTX complexes are generally considered tumor-suppressive. sci-hub.se In MLL-r leukemia, the MLL1-menin complex appears to safeguard leukemia cell survival by preventing the MLL3/4-UTX complex from binding to the promoters of a subset of genes.
Disruption of the menin-MLL1 interaction with specific inhibitors triggers a "molecular switch". This switch displaces the repressive MLL1-menin complex, allowing the MLL3/4-UTX complex to be recruited to the promoters of tumor suppressor genes. This leads to UTX-dependent transcriptional activation of a tumor-suppressive program, which includes genes that mediate cell cycle arrest and cellular senescence. Therefore, the therapeutic effect of menin-MLL inhibitors like M-89 is twofold: it involves the direct suppression of an oncogenic program and the simultaneous reactivation of an endogenous tumor suppressor network.
Iv. Preclinical Efficacy of M 89 in Disease Models
In Vitro Efficacy in Leukemia Cell Lines
M-89 has shown potent and selective activity against leukemia cell lines harboring MLL fusions.
M-89 exhibits potent inhibitory effects on the growth of leukemia cell lines with MLL-AF4 and MLL-AF9 fusions. Specifically, in the MV4;11 cell line, which carries the MLL-AF4 fusion, M-89 demonstrated a half-maximal inhibitory concentration (IC50) of 25 nM. nih.govnih.govcancer-research-network.com Similarly, in the MOLM-13 cell line, characterized by the MLL-AF9 fusion, M-89 achieved an IC50 value of 54-55 nM. nih.govnih.gov This indicates a strong, targeted effect on cells dependent on the menin-MLL interaction for their proliferation. The compound has been shown to effectively engage and stabilize the cellular menin protein in both MV4;11 and MOLM-13 cells in a dose-dependent manner. cancer-research-network.com
The selectivity of M-89 for MLL-rearranged leukemia cells is a key feature of its preclinical profile. When compared to its effect on the HL-60 leukemia cell line, which lacks an MLL fusion, M-89 was over 100-fold more selective for the MLL-rearranged MV4;11 and MOLM-13 cell lines. nih.govnih.gov The IC50 value for M-89 in HL-60 cells was found to be 10.2 µM, highlighting its specificity for cancers driven by the menin-MLL interaction. nih.govcancer-research-network.commdpi.com
Interactive Table: In Vitro Cell Growth Inhibition by M-89
| Cell Line | MLL Fusion Status | IC50 (nM) | Reference |
|---|---|---|---|
| MV4;11 | MLL-AF4 | 25 | nih.govnih.govcancer-research-network.com |
| MOLM-13 | MLL-AF9 | 54-55 | nih.govnih.govmdpi.com |
| HL-60 | MLL wild-type | 10200 | nih.govcancer-research-network.commdpi.com |
In Vivo Antileukemic Activity in Xenograft Models
The promising in vitro results for M-89 have been further supported by its performance in preclinical in vivo models.
In xenograft models using MV4;11 cells, administration of M-89 has been shown to result in good antitumor activity. nih.gov While specific tumor growth inhibition data for M-89 is part of ongoing research, related menin inhibitors have demonstrated the ability to eradicate leukemia in xenograft models of primary leukemic cells with MLL rearrangements. researchgate.netuni-freiburg.de This provides a strong preclinical proof-of-concept for the therapeutic potential of targeting the menin-MLL interaction in these leukemias. nih.gov
A critical aspect of M-89's mechanism of action is its ability to modulate the expression of key downstream target genes of the MLL fusion protein, such as HOXA9 and MEIS1. mdpi.com These genes are crucial for the development and maintenance of MLL-rearranged leukemia. biorxiv.orghaematologica.org In mice bearing MV4;11 xenograft tumors, treatment with M-89 led to a reduction in the gene expression of HOXA9 and MEIS1 in the tumor tissue. nih.gov This demonstrates effective target engagement and a direct impact on the oncogenic signaling pathway driven by the MLL fusion protein. mdpi.comnih.gov
Activity in Other Menin-Dependent Cancer Models
Recent studies suggest that the therapeutic potential of menin-MLL inhibitors like M-89 may extend beyond MLL-rearranged leukemias. The menin-MLL1 interaction has been implicated in the pathogenesis of other cancers, including prostate, breast, and liver cancer. mdpi.comresearchgate.net While direct studies on M-89 in these specific solid tumor models are still emerging, the foundational understanding of menin's role as a critical cofactor in certain oncogenic pathways suggests a broader applicability for this class of inhibitors. mdpi.com
Preclinical Efficacy in NPM1-Mutated Acute Myeloid Leukemia Models
The therapeutic potential of inhibiting the menin-Mixed Lineage Leukemia (MLL) interaction extends to subtypes of acute myeloid leukemia (AML) beyond those with MLL rearrangements, most notably those harboring mutations in the Nucleophosmin (B1167650) 1 (NPM1) gene. researchgate.netashpublications.org NPM1-mutated AML, which accounts for approximately 30% of adult AML cases, is characterized by the aberrant cytoplasmic localization of the NPM1 protein. ashpublications.orgmdpi.com These leukemias exhibit a strong dependence on the menin-KMT2A (the wild-type MLL protein) interaction for survival. researchgate.netmdpi.com
Preclinical research has established that NPM1-mutated AMLs overexpress genes from the HOX cluster, such as HOXA9, as well as MEIS1, creating an oncogenic program that is dependent on the menin-KMT2A complex. mdpi.comsawo-oncology.ch This shared dependency creates a clear therapeutic rationale for targeting the menin-MLL interaction in this AML subtype. sawo-oncology.ch
Studies using various menin inhibitors have demonstrated significant preclinical activity against NPM1-mutated AML. These inhibitors effectively disrupt the menin-KMT2A interaction, leading to the downregulation of key target genes, which in turn induces differentiation and apoptosis in leukemic cells. researchgate.net In patient-derived xenograft (PDX) models of NPM1-mutated AML, menin inhibitors have been shown to suppress tumor growth and eradicate disease, highlighting their potent anti-leukemic effects in vivo. researchgate.netresearchgate.net The efficacy of these compounds underscores the critical role of the menin-MLL axis in the pathogenesis of NPM1-mutated AML and validates it as a key therapeutic target. sawo-oncology.ch
While direct preclinical studies focusing exclusively on M-89 in NPM1-mutated models are not as extensively detailed in the provided literature as for MLL-rearranged leukemia, the established mechanism of action and the success of other potent menin inhibitors provide a strong basis for its potential efficacy. M-89's potent inhibition of the menin-MLL interaction, as demonstrated in MLL-rearranged cell lines, is expected to translate to similar activity in NPM1-mutated contexts by disrupting the same critical oncogenic pathway.
Exploration of Activity in Solid Tumor Models (e.g., Hepatocellular Carcinoma, Prostate Cancer, Breast Cancer, Lung Cancer, Ewing Sarcoma, Osteosarcoma)
Beyond hematological malignancies, the menin-MLL interaction has been identified as a potential therapeutic target in a variety of solid tumors where menin acts as an oncogenic cofactor. researchgate.nettandfonline.comspandidos-publications.com Preclinical studies with menin-MLL inhibitors, including close analogs of M-89, have shown anti-tumor activity across several solid tumor types.
Hepatocellular Carcinoma (HCC): Menin is frequently upregulated in HCC, and its high expression correlates with poor patient prognosis. nih.govscispace.com The menin-MLL1 interaction is crucial for the development of HCC. nih.govscispace.com Preclinical studies using the menin-MLL inhibitor MI-503 demonstrated selective killing of various HCC cell lines, reduction of cancer cell migration, and decreased sphere formation in vitro. nih.gov In vivo, MI-503 showed a significant anti-tumor effect in HCC xenograft models, both as a single agent and in combination with sorafenib. nih.govscispace.com
Prostate Cancer: In certain contexts, particularly castration-resistant prostate cancer, the MLL complex acts as a co-activator for androgen receptor (AR) signaling. spandidos-publications.commdpi.com Inhibition of the menin-MLL interaction has been shown to impair AR signaling and suppress the growth of castration-resistant tumors in mouse models. spandidos-publications.com
Breast Cancer: Menin is considered an important regulator within the breast cancer signaling network. researchgate.net The menin-MLL complex is associated with active gene promoters in ER+ breast cancer cells, where it helps co-regulate a proliferative gene expression program. spandidos-publications.com This suggests that inhibitors targeting this interaction could have therapeutic applications. researchgate.netresearchgate.net
Lung Cancer: Menin has also been implicated in the pathology of lung cancer, presenting another potential avenue for the application of menin-MLL inhibitors. researchgate.netresearchgate.nettandfonline.com
Ewing Sarcoma: Menin is highly expressed in Ewing sarcoma and appears to function as an oncogenic factor. nih.govresearchgate.net Inhibiting the menin-MLL interaction with the small molecule MI-503 was found to reduce the proliferation of Ewing sarcoma cells. researchgate.net However, other studies with different inhibitors, such as VTP-50469, showed limited activity against Ewing sarcoma models, suggesting that the efficacy may be compound-specific or context-dependent. uthscsa.edu
Osteosarcoma: The menin inhibitor MI-503 has demonstrated potent anti-cancer activity in preclinical models of osteosarcoma. researchgate.net In a 143B cell-derived xenograft model, MI-503 profoundly inhibited tumor growth in mice. larvol.com
| Tumor Type | Key Findings | Model(s) | Compound(s) Mentioned | Citations |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Inhibits proliferation, migration, and sphere formation; In vivo tumor growth inhibition. | HCC cell lines (HepG2, Hep3B); Xenograft models. | MI-503 | nih.govscispace.com |
| Prostate Cancer | Impairs androgen receptor signaling; Suppresses growth of castration-resistant tumors. | In vivo mouse models. | Menin-MLL inhibitors | spandidos-publications.commdpi.com |
| Breast Cancer | Menin acts as a key regulator and co-regulates proliferative gene expression. | ER+ breast cancer cells. | Menin-MLL inhibitors | researchgate.netspandidos-publications.com |
| Ewing Sarcoma | Reduces proliferation of sarcoma cells. | Ewing sarcoma cell lines. | MI-503 | researchgate.net |
| Osteosarcoma | Potent anti-cancer activity; Profoundly inhibited tumor growth in vivo. | 143B xenograft model. | MI-503 | researchgate.netlarvol.com |
The anti-tumor effects of menin-MLL inhibitors in solid tumors are linked to the modulation of specific oncogenic pathways.
YAP1 Pathway in HCC: In hepatocellular carcinoma, menin's oncogenic function has been associated with the transcriptional activation of Yes-associated protein 1 (YAP1), a critical oncogene in HCC. nih.govscispace.commdpi.com The menin-MLL complex is thought to promote HCC pathogenesis by increasing the activity of the menin-MLL complex, which in turn elevates YAP1 activity. mdpi.com
Serine Synthesis Pathway (SSP) in Ewing Sarcoma: In Ewing sarcoma, menin inhibition leads to significant reprogramming of cellular metabolism. nih.gov A primary pathway affected is the serine biosynthesis pathway (SSP). mdpi.comnih.gov Treatment with the inhibitor MI-503 was shown to downregulate key genes in this pathway, such as PHGDH, PSAT1, and PSPH. nih.gov This effect is mediated by a reduction of H3K4 methylation at the promoters of these SSP genes, subsequently inhibiting the growth of Ewing sarcoma cells. mdpi.comnih.gov
V. Mechanisms of Resistance and Strategies to Overcome Them in Preclinical Settings
Preclinical Combinatorial Therapeutic Approaches
To combat resistance and enhance the efficacy of menin inhibitors, researchers are actively investigating combination therapies in preclinical models. The goal is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.
DOT1L (disruptor of telomeric silencing 1-like) is a histone methyltransferase that plays a crucial role in the development of MLL-rearranged leukemias. nih.gov Preclinical studies have demonstrated a strong rationale for combining menin inhibitors with DOT1L inhibitors. nih.govnih.gov
This combination therapy has been shown to lead to a more profound suppression of MLL-fusion protein target genes and MYC compared to treatment with either inhibitor alone. nih.gov The synergistic effect results in enhanced induction of differentiation and killing of leukemia cells, including primary patient cells, while sparing normal blood cells. nih.gov The combination of menin and DOT1L inhibitors appears to displace the KMT2A-fusion proteins from chromatin more rapidly and significantly reduces H3K79me2/3 at key gene loci. oup.com
In vitro studies in KMT2A-rearranged acute lymphoblastic leukemia (ALL) have shown significant synergy between the menin inhibitor revumenib and the DOT1L inhibitor pinometostat, suggesting this combination as a potent therapeutic strategy. nih.gov
Table 1: Preclinical Findings for Menin Inhibitor and DOT1L Inhibitor Combinations
| Finding | Disease Model(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Enhanced differentiation and cell killing | MLL-rearranged leukemia models, primary leukemia cells | Markedly enhanced therapeutic effect compared to single agents. | nih.gov |
| More profound suppression of MLL-fusion target genes and MYC | Human and murine leukemic cells | Greater reduction in oncogenic gene expression. | nih.gov |
| Significant synergy in ALL | KMT2A-rearranged ALL | Potentiation of anti-leukemic activity. | nih.gov |
The cell cycle is a fundamental process that is often dysregulated in cancer. Targeting cell cycle kinases, such as CDK4 and CDK6, in combination with menin inhibitors has emerged as a promising strategy. researchgate.netjuniperpublishers.com
As previously discussed, resistance to menin inhibitors can be linked to the failure to activate the MLL3/4-UTX tumor-suppressive program. nih.govnih.gov This program includes the upregulation of natural inhibitors of CDK4 and CDK6. biorxiv.org Therefore, in resistant cells, directly inhibiting CDK4/6 with drugs like palbociclib (B1678290) can reactivate this tumor-suppressive pathway and overcome resistance. nih.govnih.govbiorxiv.org Preclinical studies have shown that combining menin inhibitors with CDK4/6 inhibitors can mitigate treatment resistance in leukemia cells that are initially insensitive to menin inhibition alone. nih.govnih.gov
The combination of the menin inhibitor MI-3454 with the CDK6 inhibitor palbociclib has demonstrated strong synergistic effects on cell growth, colony formation, and differentiation in patient samples with NUP98-rearranged leukemia. patsnap.comnih.gov This combination also significantly enhanced the anti-leukemic efficacy in patient-derived xenograft (PDX) models. patsnap.comnih.gov Interestingly, CDK6 is also a direct target of the menin-KMT2A complex, highlighting its central role in the oncogenic program. researchgate.net
Table 2: Preclinical Findings for Menin Inhibitor and CDK4/6 Inhibitor Combinations
| Menin Inhibitor | CDK4/6 Inhibitor | Disease Model(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| VTP-50469 | Palbociclib | Human leukemia cells | Significant leukemia regression and induction of cell-cycle arrest and senescence. | aacrjournals.org |
| MI-3454 | Palbociclib | NUP98-rearranged leukemia models | Strong synergistic effects on cell growth, colony formation, and differentiation. Markedly augmented anti-leukemic efficacy in PDX models. | patsnap.comnih.gov |
Given the epigenetic nature of MLL-rearranged leukemias, combining menin inhibitors with other epigenetic modulators is a logical therapeutic approach. Preclinical studies have explored combinations with inhibitors of BET (bromodomain and extra-terminal domain) proteins and other chromatin-remodeling complexes.
The combination of menin inhibitors with BET inhibitors has shown synergistic anti-leukemic effects. cancernetwork.comtargetedonc.com For example, co-treatment with KO-539 and the BET inhibitor OTX015 induced synergistic activity in various AML cell lines. cancernetwork.com Similarly, combining the BRG1/BRM inhibitor FHD-286 with a menin inhibitor led to synergistic anti-leukemic effects, enhancing apoptosis and differentiation in leukemia models and improving survival in xenograft models. nih.govashpublications.org
Targeting specific oncogenic drivers that co-occur with MLL rearrangements or NPM1 mutations is another promising combination strategy.
FLT3 Inhibitors: Activating mutations in FLT3 are common in AML, often co-occurring with MLL rearrangements or NPM1 mutations. upenn.edunih.gov Preclinical models have demonstrated that combining menin inhibitors with FLT3 inhibitors, such as gilteritinib (B612023), results in synergistic anti-leukemic effects. upenn.edumdpi.comresearchgate.net This combination leads to enhanced inhibition of proliferation, increased apoptosis, and has been shown to overcome resistance mechanisms associated with FLT3 inhibitors. upenn.edunih.gov In NUP98-rearranged leukemia models, the combination of MI-3454 and gilteritinib also showed strong synergistic effects. patsnap.comnih.gov The rationale for this synergy is supported by the finding that menin inhibition can lead to the downregulation of FLT3 expression through the suppression of MEIS1. upenn.edumdpi.com
XPO1 Inhibitors: The nuclear export protein XPO1 is another attractive target, particularly in NPM1-mutated AML where it mediates the aberrant cytoplasmic localization of the mutant NPM1 protein. mdpi.comnih.gov Preclinical studies have shown that combining a menin inhibitor like ziftomenib (B3325460) with the XPO1 inhibitor selinexor (B610770) synergistically inhibits the growth of MLL-rearranged AML cells. kuraoncology.compostersessiononline.euresearchgate.net This combination was also found to be effective in in vitro and in vivo models of NPM1-mutated AML. mdpi.com The synergy may be explained, in part, by the enhanced downregulation of menin expression and its downstream targets when both pathways are inhibited. kuraoncology.comresearchgate.net
Table 3: Preclinical Findings for Menin Inhibitor and Specific Oncogene Inhibitor Combinations
| Inhibitor Class | Specific Inhibitor(s) | Disease Model(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| FLT3 Inhibitors | Gilteritinib, Quizartinib | MLL-rearranged and NPM1-mutated AML models | Synergistic cell growth inhibition, enhanced apoptosis and differentiation, complete remission in PDX models. | nih.gov |
| FLT3 Inhibitors | Gilteritinib | NUP98-rearranged leukemia models | Strong synergistic effects on cell growth, colony formation, and differentiation. | patsnap.comnih.gov |
Rationales for Novel Combination Strategies based on Pathway Analysis
Pathway analysis in preclinical models has been instrumental in identifying rational combination strategies to enhance the efficacy of menin-MLL inhibitors like M-89 and to overcome or prevent the development of resistance. These strategies are designed to target parallel or downstream pathways that leukemic cells might exploit to survive the initial therapeutic insult.
A key rationale for combination therapies stems from the understanding that while menin inhibitors effectively suppress the expression of canonical KMT2A target genes such as HOXA9 and MEIS1, resistance can emerge through mechanisms independent of this primary pathway. mdpi.comashpublications.org For instance, even in resistant cells where menin inhibitors successfully displace menin from chromatin and repress KMT2A target genes, leukemic growth can be sustained by other oncogenic drivers. ashpublications.org This highlights the necessity of a multi-pronged attack.
Targeting Parallel Epigenetic and Transcriptional Pathways:
Preclinical studies have demonstrated the potential of combining menin inhibitors with agents that target other components of the epigenetic machinery or transcriptional regulation. mdpi.com A prominent example is the combination with BCL2 inhibitors like venetoclax (B612062). ashpublications.org The rationale is supported by findings that menin inhibition can lead to the downregulation of BCL2. researchgate.net Furthermore, resistance to venetoclax has been associated with the upregulation of a KMT2A-like signature, including HOX and MEIS1 genes. nih.gov Therefore, the concurrent inhibition of menin and BCL2 can create a synergistic anti-leukemic effect by simultaneously blocking a key survival protein and the transcriptional program that can mediate resistance. researchgate.netnih.gov
Another rational combination involves inhibitors of DOT1L, a histone methyltransferase crucial for KMT2A-driven transcription. mdpi.com By targeting both menin and DOT1L, it is possible to disrupt parallel oncogenic pathways, thereby enhancing the anti-leukemic effect. Similarly, combining menin inhibitors with BRD4 inhibitors has shown promise in preclinical models by simultaneously reducing the interaction of menin with KMT2A and suppressing the transcriptional activation of key oncogenes. mdpi.com
Exploiting Cell Cycle and Proliferation Dependencies:
Pathway analysis has also illuminated the co-dependency of certain leukemias on both the menin-MLL complex and specific kinases that regulate cell cycle and proliferation. nih.gov This has provided a strong rationale for combining menin inhibitors with kinase inhibitors. For example, in NUP98-rearranged leukemias, which rely on both the menin-MLL1 complex and kinases like CDK6 or FLT3, combining a menin inhibitor with a CDK4/6 inhibitor (e.g., palbociclib) or a FLT3 inhibitor (e.g., gilteritinib) has demonstrated strong synergistic effects in preclinical models. nih.gov These combinations have been shown to affect pathways related to cell cycle regulation, proliferation, and differentiation. nih.gov
The rationale for combining with CDK4/6 inhibitors is further supported by the observation that menin inhibition can induce a tumor-suppressive axis involving MLL3/4-UTX, which in turn activates natural inhibitors of CDK4/6. biorxiv.org Therefore, direct inhibition of CDK4/6 can potentiate the anti-cancer activity of menin inhibitors by more effectively halting cell cycle progression. biorxiv.org
Overcoming MYC-Driven Resistance:
The MYC oncogene has been identified as a key player in resistance to menin inhibitors. ashpublications.orgnih.gov In some contexts, resistance is associated with the aberrant activation of MYC through a mechanism independent of KMT2A target genes, involving the non-canonical PRC1.1 complex. ashpublications.orgnih.gov This provides a clear rationale for combining menin inhibitors with MYC inhibitors. mdpi.com Such a combination would target the KMT2A-menin interaction to reduce MYC expression while simultaneously blocking any residual MYC activity, thereby dismantling the MYC-driven oncogenic network at multiple levels. mdpi.com
The following table summarizes preclinical findings for rational combination strategies with menin inhibitors based on pathway analysis:
| Combination Agent Class | Example Agent | Rationale Based on Pathway Analysis | Preclinical Findings | Citations |
|---|---|---|---|---|
| BCL2 Inhibitors | Venetoclax | Menin inhibition downregulates BCL2; Overcomes venetoclax resistance mediated by KMT2A signature upregulation. | Synergistic lethality in MLL1-r and NPM1-mutant AML cell lines and patient-derived cells. Superior in vivo efficacy. | ashpublications.orgresearchgate.netnih.gov |
| DOT1L Inhibitors | EPZ-5676 | Targets a parallel epigenetic pathway essential for KMT2A-driven transcription. | Potential to disrupt parallel oncogenic pathways. | mdpi.com |
| BRD4 Inhibitors | - | Dual blockade of menin-KMT2A interaction and transcriptional super-enhancers to collapse the oncogenic transcriptional network. | Enhanced anti-leukemic effects in preclinical models. | mdpi.com |
| CDK4/6 Inhibitors | Palbociclib | Targets co-dependency on cell cycle kinases; Potentiates the tumor-suppressive effects of menin inhibition. | Strong synergistic effects on cell growth and differentiation in NUP98-r leukemia models. | nih.govbiorxiv.org |
| FLT3 Inhibitors | Gilteritinib | Targets co-dependency on FLT3 kinase in certain leukemias; Menin inhibition downregulates FLT3 transcription. | Highly synergistic in a KMT2A- and FLT3-mutated AML cell line; Effective in NUP98-r leukemia models. | ashpublications.orgnih.govnih.gov |
| MYC Inhibitors | - | Overcomes MYC-driven resistance that can be independent of canonical KMT2A target gene suppression. | Proposed to dismantle the MYC-driven oncogenic network at multiple levels. | ashpublications.orgmdpi.com |
Vi. Advanced Research Methodologies and Future Directions in Preclinical Studies
Refined Biochemical and Biophysical Assays for Menin-MLL Interaction Studies
The initial discovery and optimization of menin-MLL inhibitors heavily rely on a variety of biochemical and biophysical assays designed to precisely measure the interaction between menin and MLL and its disruption by small molecules. High-throughput screening (HTS) of large compound libraries is often the first step, utilizing assays that can be automated and miniaturized. rsc.orgresearchgate.net
Fluorescence Polarization (FP) is a widely used biochemical assay in the study of menin-MLL inhibitors. It measures the binding of a fluorescently labeled MLL-derived peptide to the menin protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to the much larger menin protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. Potential inhibitors are then added to this system to compete with the labeled peptide for binding to menin. A successful inhibitor will displace the labeled peptide, causing a decrease in fluorescence polarization. This method was instrumental in the development of the thienopyrimidine class of inhibitors and in assessing the binding affinity of compounds like M-89. rsc.orgnih.gov
Other key biophysical techniques include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of an inhibitor to its target protein. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). It is a valuable tool for validating hits from primary screens and for detailed characterization of lead compounds. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics of an inhibitor to a target protein immobilized on a sensor chip. It provides real-time data on the association (kon) and dissociation (koff) rates of the inhibitor, from which the binding affinity (Kd) can be calculated. This method was used to determine that M-89 has a 158-times slower off-rate compared to its predecessor, MIV-6. nih.gov
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying that a compound engages with its intended target within the complex environment of a living cell. nih.gov The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In this assay, cells are treated with the inhibitor and then heated. The amount of soluble (non-denatured) target protein remaining at different temperatures is then quantified. M-89 was shown to significantly enhance the thermal stability of the menin protein in cells at low nanomolar concentrations, confirming its direct engagement with the target in a cellular context. nih.gov
Bimolecular Fluorescence Complementation (BiFC): This assay is used to visualize protein-protein interactions in living cells. In the context of menin-MLL, two non-fluorescent fragments of a fluorescent protein are fused to menin and MLL, respectively. If menin and MLL interact, the fragments are brought into close proximity, allowing them to refold and reconstitute the fluorescent protein, which can then be detected. Inhibitors like M-89 disrupt this interaction, leading to a loss of fluorescence.
These refined assays are not only crucial for the initial identification and characterization of inhibitors but also for understanding the structural basis of their interaction with menin, as confirmed by co-crystal structures. researchgate.net
Advanced Cellular and Molecular Biology Techniques
CRISPR-based genetic screens have become an indispensable tool for understanding the mechanisms of action of and resistance to menin-MLL inhibitors. researchgate.net These screens can be performed in a targeted or genome-wide manner to identify genes that, when knocked out, either sensitize or desensitize cancer cells to a particular drug.
In the context of menin-MLL inhibitors, CRISPR screens have been used to:
Identify Resistance Mechanisms: A focused CRISPR-Cas9 base-editor screen targeting the MEN1 gene was conducted in leukemia cell lines to identify specific point mutations that could confer resistance to menin inhibitors. nih.gov This unbiased approach successfully identified mutations at the drug-menin interface that weaken inhibitor binding without disrupting the essential menin-MLL interaction, a finding that was later confirmed in patients who had developed clinical resistance. nih.govresearchgate.net
Uncover Synthetic Lethalities: Functional genomics approaches, including CRISPR screens, can identify synthetic lethal interactions, where the inhibition of two different proteins is lethal to the cancer cell, while the inhibition of either one alone is not. This information is valuable for designing effective combination therapies. For instance, studies have shown that combining menin-MLL inhibitors with inhibitors of DOT1L, another protein involved in MLL-rearranged leukemia, can result in synergistic anti-leukemic activity. researchgate.net
Validate Therapeutic Targets: CRISPR/Cas9 domain screens have been used to demonstrate the exceptional dependence of NPM1-mutant AML on the menin binding site in MLL1, further validating the menin-MLL interaction as a therapeutic target in this leukemia subtype. researchgate.net
Next-generation sequencing (NGS) techniques are vital for elucidating the downstream molecular consequences of menin-MLL inhibition.
RNA-Sequencing (RNA-Seq): This technique provides a comprehensive snapshot of the entire transcriptome (all RNA molecules) in a cell at a given moment. RNA-Seq is used to analyze the changes in gene expression that occur following treatment with a menin-MLL inhibitor like M-89. A key finding from these studies is the significant downregulation of crucial MLL target genes, such as HOXA9 and MEIS1, which are known drivers of leukemogenesis. rsc.orgmdpi.comresearchgate.net This confirms that the inhibitor is effectively blocking the oncogenic gene expression program driven by MLL fusion proteins. RNA-Seq can also reveal broader changes in cellular pathways, such as the induction of genes associated with myeloid differentiation and apoptosis. researchgate.netnih.gov
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): ChIP-Seq is used to map the genome-wide locations of specific proteins or histone modifications. In the study of menin-MLL inhibitors, ChIP-Seq is used to:
Demonstrate Target Engagement: ChIP-Seq experiments have shown that treatment with menin inhibitors leads to the displacement of the menin-MLL complex from the chromatin at target gene promoters. nih.govresearchgate.net This provides direct evidence that the inhibitor is working as intended at the chromatin level.
Profile Epigenetic Changes: MLL fusion proteins are associated with specific histone modifications, particularly the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), which is an active chromatin mark. ChIP-Seq for H3K4me3 has shown that inhibition of the menin-MLL interaction leads to a reduction of this mark at target gene loci, consistent with the observed transcriptional repression. researchgate.net
Together, RNA-Seq and ChIP-Seq provide a detailed picture of the transcriptomic and epigenomic reprogramming induced by menin-MLL inhibitors, offering deep insights into their mechanism of action. nih.gov
Proteomics, the large-scale study of proteins, offers powerful methods to further dissect the cellular impact of menin-MLL inhibition.
Identifying Novel Interactors: Techniques like affinity-purification mass spectrometry (AP-MS) can be used to identify proteins that interact with menin. By comparing the protein interactomes of menin in the presence and absence of an inhibitor like M-89, researchers can identify novel interacting partners whose association with menin is affected by the drug. This can reveal previously unknown functions of menin and potential new therapeutic targets.
Mapping Downstream Signaling Pathways: Quantitative proteomics can be used to measure changes in the levels and post-translational modifications (e.g., phosphorylation) of thousands of proteins following inhibitor treatment. This can help to identify the downstream effector proteins and signaling pathways that are modulated by menin-MLL inhibition and contribute to its anti-leukemic effects. researchgate.netcore.ac.uk For example, a quantitative proteomics approach using a chemical probe identified menin as a reader of H3K79me2, a specific histone methylation mark. researchgate.net
Off-Target Identification: Proteome-wide selectivity screens, such as thermal shift assays or affinity pulldowns coupled with mass spectrometry, can be used to assess the selectivity of a menin inhibitor and identify potential off-target proteins. This is crucial for understanding and predicting potential side effects.
These proteomic strategies are essential for building a comprehensive understanding of the cellular network impacted by menin-MLL inhibitors, moving beyond the immediate target to the broader biological consequences.
Development of Next-Generation Menin-MLL Inhibitors
The field of menin-MLL inhibitors includes both non-covalent and covalent compounds, each with distinct characteristics, advantages, and disadvantages. M-89 is a prominent example of a highly potent, non-covalent inhibitor. nih.govacs.org
Non-Covalent Inhibitors (e.g., M-89):
Mechanism: These inhibitors, including M-89, bind to the menin protein through reversible, non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov They occupy the binding pocket on menin that is normally used by MLL, thereby competitively inhibiting the protein-protein interaction. nih.govacs.org
Advantages: A primary advantage is their reversible binding, which can lead to a more predictable pharmacokinetic and pharmacodynamic profile. The risk of off-target modifications and immune reactions may also be lower compared to covalent inhibitors. d-nb.info
Disadvantages: Because the binding is reversible, maintaining a therapeutic concentration of the drug at the target site is crucial. This might necessitate more frequent dosing. The potency of non-covalent inhibitors is directly tied to their binding affinity and residence time on the target.
Covalent Inhibitors (e.g., M-525, M-1121):
Mechanism: Covalent inhibitors are designed with a reactive electrophilic group (a "warhead") that forms a stable, covalent bond with a specific nucleophilic amino acid residue (often a cysteine) on the target protein. nih.gov This results in irreversible or very slowly reversible inhibition.
Advantages: Covalent inhibitors can achieve high potency and prolonged duration of action, as the inhibition persists even after the unbound drug has been cleared from circulation. d-nb.info This can translate to less frequent dosing and a more sustained therapeutic effect. They can also be highly selective by targeting non-conserved cysteine residues. d-nb.info
Disadvantages: The irreversible nature of covalent binding carries a risk of idiosyncratic toxicities and potential immunogenicity if the modified protein is recognized as foreign by the immune system. d-nb.info There is also the risk of off-target covalent modifications if the electrophile is not sufficiently selective.
Comparative Insights: Structure-activity relationship (SAR) studies have been conducted to compare and optimize both classes of inhibitors. For instance, the development of covalent inhibitors like M-525 and M-1121 was informed by the scaffolds of non-covalent precursors. nih.gov Researchers reasoned that improving the properties of the non-covalent scaffold could lead to superior covalent inhibitors. nih.gov While M-89 is a highly potent non-covalent inhibitor, covalent inhibitors like M-1121 have demonstrated oral bioavailability and the ability to induce complete and lasting tumor regression in preclinical models, positioning them as strong clinical candidates.
The table below summarizes key comparative features of non-covalent and covalent menin-MLL inhibitors.
| Feature | Non-Covalent Inhibitors (e.g., M-89) | Covalent Inhibitors (e.g., M-1121) |
| Binding Mechanism | Reversible, non-covalent interactions (H-bonds, hydrophobic) | Irreversible or slowly reversible covalent bond formation |
| Potency Driver | High binding affinity (Kd) and long residence time | Rate of covalent bond formation and scaffold affinity |
| Duration of Action | Dependent on drug concentration at the target | Prolonged, often independent of circulating drug levels |
| Selectivity | Achieved through optimized shape and chemical complementarity | Achieved by targeting a specific, reactive amino acid |
| Potential Risks | May require more frequent dosing to maintain efficacy | Potential for off-target modification and immunogenicity |
| Example | M-89 | M-1121, M-525 |
The ongoing development of both non-covalent and covalent inhibitors highlights a dual strategy in the pursuit of optimal therapeutics targeting the menin-MLL interaction, with each class offering a different profile of potential benefits and risks.
Strategies for Enhancing Target Selectivity and Potency
The development of potent and selective inhibitors of the menin-mixed lineage leukemia (MLL) interaction, such as M-89, relies on sophisticated biochemical and structural research strategies. A primary approach is structure-based design, which utilizes the three-dimensional structure of the target protein to guide the synthesis of highly specific molecules. nih.govnih.gov This methodology was instrumental in the discovery of M-89 as a potent, non-covalent inhibitor of menin. nih.gov
M-89 demonstrates high-affinity binding to menin with a dissociation constant (Kd) of 1.4 nM. nih.govnih.govmedchemexpress.com Its potency is further characterized by a slow off-rate, which is 158 times slower than that of the earlier inhibitor MIV-6, contributing to its sustained target engagement. nih.govacs.org The determination of the co-crystal structure of M-89 in a complex with menin has provided a clear structural basis for this high-affinity interaction, offering a blueprint for further optimization. nih.govnih.govacs.org
A key measure of success for these inhibitors is their selectivity for cancer cells harboring specific genetic alterations. M-89 shows potent growth inhibition in leukemia cell lines with MLL fusions, such as MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9), while exhibiting over 100-fold less activity against cell lines like HL-60 that lack the MLL fusion. nih.govnih.govmedkoo.com This high degree of selectivity minimizes off-target effects and is a critical feature for a therapeutic candidate.
Further research into enhancing potency and selectivity explores different modalities of inhibition. While M-89 is a non-covalent inhibitor, other compounds like M-525 have been developed as covalent inhibitors, which form a permanent bond with the target protein. researchgate.net The development of peptidomimetics, which mimic the MLL peptide that binds to menin, represents another strategic avenue to disrupt this critical protein-protein interaction. nih.gov The overarching goal is the discovery of molecules with subnanomolar binding affinity and potent, single-digit nanomolar cellular activity in genetically defined cancer models. aacrjournals.org
Table 1: Comparative Potency and Selectivity of Menin-MLL Inhibitor M-89
| Parameter | M-89 | Reference |
|---|---|---|
| Binding Affinity (Kd) to Menin | 1.4 nM | nih.govmedchemexpress.comcancer-research-network.com |
| Cell Growth Inhibition IC50 (MV4;11, MLL-rearranged) | 25 nM | nih.govnih.govcancer-research-network.com |
| Cell Growth Inhibition IC50 (MOLM-13, MLL-rearranged) | 55 nM | nih.govnih.govmedkoo.com |
| Cell Growth Inhibition IC50 (HL-60, MLL-wildtype) | 10.2 µM | nih.govcancer-research-network.com |
| Selectivity (HL-60 vs. MV4;11) | >100-fold | nih.govnih.govmedkoo.com |
Identification and Validation of Preclinical Biomarkers for Response and Resistance
The identification of robust preclinical biomarkers is essential for guiding the clinical development of menin-MLL inhibitors. The primary biomarkers of response are specific genetic alterations within the leukemia cells. Research has consistently shown that leukemias with rearrangements of the KMT2A (MLL) gene or mutations in the nucleophosmin (B1167650) (NPM1) gene are highly dependent on the menin-MLL interaction for survival. aacrjournals.orgmdanderson.orgkuraoncology.com The potent activity of M-89 in MLL-rearranged cell lines and its lack of activity in wild-type cells validate these genetic features as key predictors of sensitivity. nih.govnih.gov
Pharmacodynamic biomarkers, which measure the direct effect of the drug on its target pathway, are also critical. Inhibition of the menin-MLL interaction is designed to suppress the aberrant gene expression program driven by MLL-fusion proteins. nih.gov A key marker of this activity is the downregulation of downstream target genes, most notably HOXA9 and MEIS1. mdanderson.org Preclinical studies have confirmed that M-89 effectively suppresses the expression of HOXA9 and MEIS1 in both MLL-rearranged cell lines and in MV4;11 xenograft tumor tissues, serving as a direct measure of target engagement and biological response. acs.orgmdpi.com
Furthermore, the overexpression signature of HOX genes and their co-factor MEIS1 is being investigated as a broader biomarker of response that may extend to other leukemia subtypes, such as those with NUP98 rearrangements. mdanderson.org
While identifying markers for sensitivity is crucial, understanding mechanisms of resistance is equally important. Preclinical research has begun to explore how leukemia cells might evade menin inhibitors. Two primary mechanisms are anticipated:
On-target mutations: Point mutations within the menin protein's binding pocket can emerge that physically block or weaken the inhibitor's ability to bind. youtube.com
Non-genetic resistance: Cancer cells can adapt their signaling pathways to bypass their dependency on the menin-MLL interaction, even while the inhibitor is effectively binding to its target. youtube.com
Preclinical models are vital for predicting and studying these resistance mechanisms before they are observed in a clinical setting. youtube.com
Table 2: Summary of Preclinical Biomarkers for Menin-MLL Inhibitors
| Biomarker Category | Specific Marker | Role | Reference |
|---|---|---|---|
| Genetic Markers of Sensitivity | KMT2A (MLL) gene rearrangements | Primary determinant of dependency on the menin-MLL interaction. | aacrjournals.orgmdanderson.orgkuraoncology.com |
| NPM1 mutations | Confers dependency on the menin-MLL interaction. | mdanderson.orgkuraoncology.comresearchgate.net | |
| NUP98 gene rearrangements | Emerging marker associated with HOXA9 overexpression and sensitivity. | mdanderson.orgnih.gov | |
| Pharmacodynamic Markers of Response | Downregulation of HOXA9 gene expression | Indicates successful disruption of the MLL-fusion protein pathway. | acs.orgmdanderson.org |
| Downregulation of MEIS1 gene expression | Indicates successful disruption of the MLL-fusion protein pathway. | acs.orgmdanderson.org | |
| Mechanisms of Resistance | MEN1 gene point mutations | Potential to impair inhibitor binding to the target protein. | youtube.com |
| Non-genetic pathway adaptation | Cells may "learn" to survive despite effective target inhibition. | youtube.com |
Expanding Preclinical Research into Diverse MLL-Related and Menin-Dependent Disease Models
The preclinical evaluation of menin-MLL inhibitors like M-89 requires a diverse and increasingly sophisticated range of disease models to accurately predict clinical potential.
Initial studies rely heavily on established human leukemia cell lines, which are well-characterized and allow for high-throughput screening. Key models include MV-4-11 and MOLM-13, which carry different MLL fusion genes (MLL-AF4 and MLL-AF9, respectively), and OCI-AML3, which has an NPM1 mutation. nih.govresearchgate.net These models are fundamental for assessing initial potency and selectivity.
To evaluate efficacy in a more complex biological system, researchers use xenograft models, where human leukemia cell lines are implanted into immunodeficient mice. acs.org M-89 has been evaluated in such models, demonstrating its ability to affect tumor biology in vivo. acs.orgaacrjournals.org A significant advancement in preclinical modeling is the use of patient-derived xenografts (PDX). nih.govnih.gov In PDX models, tumor cells from a human patient are directly implanted into mice, creating a model that more faithfully recapitulates the genetic diversity and heterogeneity of the original human disease. nih.gov The efficacy of next-generation menin inhibitors like VTP50469 in eradicating leukemia in PDX models of both AML and acute lymphoblastic leukemia (ALL) underscores the power of this approach. nih.gov
A continuing challenge is the development of accurate models for all subtypes of MLL-rearranged leukemia. Historically, many mouse models of MLL-rearranged leukemia tended to develop AML, even when the fusion was more commonly associated with ALL in humans. ashpublications.org Recent efforts have focused on creating improved mouse models, for instance, using retroviral transduction of specific MLL fusions like MLL-AF9 into murine precursor B-cells to more faithfully generate B-cell ALL. ashpublications.org
Future preclinical research is expanding beyond the well-established MLL-rearranged and NPM1-mutant leukemias. There is growing interest in other menin-dependent cancers, including leukemias driven by NUP98 fusions and potentially solid tumors where the menin pathway is implicated, such as certain KRAS-mutant or Wnt-driven cancers. aacrjournals.orgmdanderson.orgnih.gov The development of diverse and clinically relevant preclinical models will be paramount to exploring the full therapeutic potential of inhibiting the menin-MLL interaction.
Table 3: Overview of Preclinical Models for Menin-MLL Inhibitor Research
| Model Type | Description | Examples/Application | Reference |
|---|---|---|---|
| Human Leukemia Cell Lines | Immortalized cancer cells grown in vitro. Used for initial screening of potency and selectivity. | MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), KOPN-8 (MLL-ENL), OCI-AML3 (NPM1-mutant). | nih.govresearchgate.net |
| Cell Line-Derived Xenografts (CDX) | Human leukemia cell lines are injected into immunodeficient mice to form tumors. | MV-4-11 xenograft models used to test M-89 and RCZY-711. | acs.orgaacrjournals.org |
| Patient-Derived Xenografts (PDX) | Leukemia cells from a patient are directly transplanted into mice. High clinical relevance. | PDX models of MLL-r AML and ALL used to test VTP50469 and DS-1594a. | nih.govnih.gov |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered to express specific oncogenes (e.g., MLL fusions) to model disease development. | Development of models that faithfully recapitulate MLL-rearranged B-cell ALL. | ashpublications.org |
Q & A
Q. What experimental methods validate the potency and selectivity of M-89 in MLL-rearranged leukemia models?
M-89's potency is validated using biochemical assays (e.g., fluorescence polarization, BiFC) and cellular proliferation assays in MLL-fusion-positive cell lines (MV4;11, MOLM-13) with IC50 values of 25–55 nM. Selectivity is confirmed by comparing its activity in HL-60 cells lacking MLL fusions, where M-89 shows >100-fold reduced potency . Gene expression profiling (e.g., suppression of HOXA9 and MEIS1) and apoptosis assays (Annexin V staining) further validate target engagement .
Q. How is the binding affinity of M-89 to menin quantified, and what structural insights support its mechanism?
Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantifies M-89's binding affinity (Kd = 1.4 nM). Co-crystal structures reveal M-89 occupies the MLL-binding pocket on menin, forming hydrogen bonds with residues like Tyr276 and Lys347. This structural data guides rational optimization of derivatives .
Q. What cellular models are appropriate for studying M-89's efficacy in MLL leukemia?
MV4;11 (AML with MLL-AF4) and MOLM-13 (AML with MLL-AF9) cell lines are standard models. These lines exhibit dose-dependent growth inhibition and apoptosis upon M-89 treatment. Primary patient-derived xenografts (PDX) with MLL rearrangements are used for translational validation .
Q. How do researchers confirm on-target effects of M-89 in vitro?
Q. What pharmacokinetic properties of M-89 are critical for in vivo studies?
Key parameters include plasma half-life, oral bioavailability, and brain penetration (for CNS leukemia). M-89 derivatives are optimized using metabolic stability assays (e.g., liver microsomes) and pharmacokinetic profiling in murine models .
Advanced Research Questions
Q. How can structural data resolve discrepancies between in vitro binding affinity and in vivo efficacy?
Co-crystal structures of M-89-menin complexes identify suboptimal interactions (e.g., solvent-exposed regions) that reduce in vivo potency. Molecular dynamics simulations predict binding entropy penalties, guiding chemical modifications (e.g., adding hydrophobic groups) to improve cellular retention .
Q. What strategies address potential resistance to Menin-MLL inhibitors like M-89?
- Combination therapy : Synergy with DOT1L inhibitors (e.g., EPZ-5676) to disrupt parallel oncogenic pathways.
- Mutation screening : Monitoring MEN1 mutations in relapsed samples to identify resistance hotspots.
- Proteolysis-targeting chimeras (PROTACs) : Degrading menin to prevent compensatory mechanisms .
Q. How do researchers analyze conflicting data on M-89's efficacy in mixed-lineage leukemia subtypes?
Transcriptomic profiling distinguishes MLL-dependent vs. independent subtypes. For example, KMT2A-rearranged ALL may show lower sensitivity due to alternative oncogenic drivers. Functional genomics (CRISPR screens) identify synthetic lethal partners to refine patient stratification .
Q. What computational tools optimize M-89 derivatives for enhanced blood-brain barrier penetration?
Q. How is the therapeutic window of M-89 expanded to minimize off-target effects?
- Proteome-wide selectivity screens : Thermal shift assays or affinity pulldowns to exclude off-target binding.
- Toxicity profiling : Assessing menin's role in endocrine tissues (e.g., pancreatic β-cells) using conditional knockout models.
- Prodrug designs : Masking reactive groups to enhance tumor-specific activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
